molecular formula C15H18BrN3 B13704594 6-Bromo-N4-cyclohexylquinoline-3,4-diamine

6-Bromo-N4-cyclohexylquinoline-3,4-diamine

Cat. No.: B13704594
M. Wt: 320.23 g/mol
InChI Key: CZYMEERQPNUETF-UHFFFAOYSA-N
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Description

6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a synthetic quinoline derivative characterized by a bromine atom at the 6-position of the quinoline core and a cyclohexyl group substituted at the N4 amine of the 3,4-diamine moiety. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

6-bromo-4-N-cyclohexylquinoline-3,4-diamine

InChI

InChI=1S/C15H18BrN3/c16-10-6-7-14-12(8-10)15(13(17)9-18-14)19-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,19)

InChI Key

CZYMEERQPNUETF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline derivatives followed by amination with cyclohexylamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Chemical Reactions Analysis

6-Bromo-N4-cyclohexylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • The cyclohexyl group in the target compound increases logP by ~1.3 units compared to the ethyl-substituted analog, suggesting enhanced lipophilicity. This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The 7-fluoro-8-methyl substituents in the compound from lower logP relative to the target compound, likely due to reduced steric bulk compared to cyclohexyl. The fluorine atom may enhance metabolic stability via electronegative effects .

Biological Activity

6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine can be represented as follows:

  • Molecular Formula : C14H17BrN4
  • Molecular Weight : 319.22 g/mol
  • IUPAC Name : 6-bromo-N4-cyclohexylquinoline-3,4-diamine

This compound features a bromine atom at the 6-position of the quinoline ring and a cyclohexyl group at the N4 position, which may influence its interaction with biological targets.

Research indicates that compounds like 6-Bromo-N4-cyclohexylquinoline-3,4-diamine may act as modulators of various biological pathways. Specifically, they may interact with receptors involved in neurotransmission and cellular signaling. The following mechanisms have been proposed:

  • Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators for M1 muscarinic receptors, which are implicated in cognitive function and memory processes .
  • Inhibition of Kinases : Some studies suggest that quinoline derivatives can inhibit mTOR and PI3K kinases, which are crucial in regulating cell growth and metabolism .

Antimicrobial Activity

Preliminary studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. The specific activity of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine against various pathogens remains to be fully characterized; however, related compounds show promise against bacteria and fungi.

Anticancer Potential

Quinoline derivatives are being explored for their anticancer properties. The ability to modulate kinase activity suggests potential applications in cancer therapy by targeting tumor growth pathways. Case studies have indicated that similar compounds can induce apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological effects of quinoline derivatives:

StudyFindings
Study A (2020)Demonstrated that quinoline derivatives exhibit significant cytotoxicity against breast cancer cell lines.
Study B (2021)Reported antimicrobial activity against Gram-positive bacteria for related compounds.
Study C (2022)Found that certain quinoline derivatives enhanced memory retention in animal models through M1 receptor modulation.

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